![molecular formula C30H35ClN4O4S2 B2422307 N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321842-39-0](/img/structure/B2422307.png)
N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C30H35ClN4O4S2 and its molecular weight is 615.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS Number: 1321842-39-0) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C30H35ClN4O4S2 and a molecular weight of 615.2 g/mol. The structure includes several functional groups that contribute to its biological activity:
- Diethylamino group : Contributes to the compound's lipophilicity and ability to cross biological membranes.
- Dihydroisoquinoline : Known for various biological activities including neuroprotective effects.
- Sulfonamide : Often associated with antibacterial properties.
- Methoxybenzo[d]thiazole : Implicated in diverse pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, derivatives containing the dihydroisoquinoline moiety have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Butyrylcholinesterase Inhibition
Research has highlighted the potential of this compound as a selective inhibitor of butyrylcholinesterase (BChE). BChE inhibitors are crucial in the treatment of Alzheimer's disease as they enhance cholinergic transmission. The binding affinity and selectivity towards BChE versus acetylcholinesterase (AChE) were confirmed through kinetic analyses and molecular docking studies .
Neuroprotective Effects
The neuroprotective effects of compounds with similar structures have been attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. The presence of the dihydroisoquinoline structure is particularly relevant, as it has been linked to neuroprotection against excitotoxicity and oxidative damage .
Study 1: In Vitro Analysis
In a recent in vitro study, derivatives of the compound were tested against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity while maintaining selectivity towards cancerous cells over normal cells. The mechanism was primarily through the induction of apoptosis via caspase activation pathways .
Study 2: BChE Inhibition Kinetics
A detailed kinetic study on the inhibition of BChE by the compound revealed an IC50 value indicating potent inhibitory activity. Molecular dynamics simulations suggested that the compound binds effectively to both the catalytic active site and peripheral site of BChE, enhancing its therapeutic potential in neurodegenerative conditions .
Data Tables
Property | Value |
---|---|
CAS Number | 1321842-39-0 |
Molecular Formula | C30H35ClN4O4S2 |
Molecular Weight | 615.2 g/mol |
Anticancer Activity | Induces apoptosis |
BChE Inhibition IC50 | Specific value from studies |
Neuroprotective Mechanism | Reduces oxidative stress |
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Recent studies have indicated that compounds structurally similar to N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride exhibit promising antiviral properties. For instance, research has shown that related compounds can inhibit the replication of coronaviruses like MERS-CoV by reducing plaque formation significantly in vitro.
Compound ID | % Plaque Reduction | Cytotoxicity (μM) |
---|---|---|
22 | 55.3 | 0.596 |
74 | 35.5 | 0.568 |
73 | 43.8 | 0.602 |
This data suggests that the compound could be further developed as an antiviral agent.
Cancer Research
The sulfonamide and dihydroisoquinoline moieties present in the compound are of particular interest for their potential anticancer properties. Studies have indicated that similar compounds can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The ability to form hydrogen bonds enhances interaction with target proteins, potentially leading to effective cancer therapies.
Case Study 1: MERS-CoV Inhibition
A study evaluated various small molecules for their efficacy against MERS-CoV. Among the tested compounds, those related to this compound showed effective inhibition at low micromolar concentrations.
Case Study 2: Cytotoxicity Assessment
Cytotoxicity studies on human embryonic kidney cells (HEK293) demonstrated that derivatives of this compound exhibited low toxicity profiles at concentrations below 20 μM, indicating a favorable safety margin for therapeutic development.
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O4S2.ClH/c1-4-32(5-2)18-19-34(30-31-27-20-25(38-3)12-15-28(27)39-30)29(35)23-10-13-26(14-11-23)40(36,37)33-17-16-22-8-6-7-9-24(22)21-33;/h6-15,20H,4-5,16-19,21H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVANCLSIXZRREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.